(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
This compound features a benzo[d]thiazol core substituted with 4,6-difluoro and 2-methoxyethyl groups, coupled with a propanamide moiety bearing a 4-methoxyphenylsulfonyl group. Its (E)-configuration at the imine bond is critical for structural stability and intermolecular interactions. The synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous sulfonyl-containing heterocycles . Key structural attributes include:
- Sulfonyl group: Enhances solubility and hydrogen-bonding capacity.
- Fluorine and methoxy substituents: Influence electronic properties and metabolic stability.
Spectral characterization (e.g., IR, NMR) would confirm functional groups, such as C=O (amide, ~1660–1680 cm⁻¹) and S=O (sulfonyl, ~1350 cm⁻¹), aligning with methods in related compounds .
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O5S2/c1-28-9-8-24-19-16(22)11-13(21)12-17(19)30-20(24)23-18(25)7-10-31(26,27)15-5-3-14(29-2)4-6-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUWMWYTLNHHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide , identified by its CAS number 941908-57-2 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.51 g/mol . The structure features a difluoro-benzothiazole moiety, an amide bond, and a methoxyphenyl sulfone group, which may contribute to its lipophilicity and biological activity .
While specific mechanisms of action for this compound remain largely uncharacterized in the literature, compounds with similar structures often interact with various biological targets. The presence of the benzothiazole ring suggests potential interactions with enzymes or receptors involved in inflammation and cancer pathways. The sulfonamide group may enhance solubility and bioavailability, which are critical factors in pharmacological efficacy .
Antibacterial Activity
Research has indicated that benzothiazole derivatives generally exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations . Although specific studies on this compound's antibacterial activity are lacking, its structural similarity to known antibacterial agents suggests potential efficacy.
Anticancer Activity
Benzothiazole derivatives are frequently investigated for anticancer properties. Studies have demonstrated that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, certain derivatives have shown promising results against breast and colon cancer models . Future studies on this compound could explore its effects on tumor cell proliferation and apoptosis.
Antiviral Activity
The potential antiviral effects of compounds with similar structures have been documented, particularly against coronaviruses. For example, derivatives of benzothiazole have been evaluated for their inhibitory effects on Middle East respiratory syndrome coronavirus (MERS-CoV) . Investigating this compound's antiviral properties could yield significant insights into its therapeutic applications.
Case Studies
Scientific Research Applications
Basic Information
- IUPAC Name : (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Molecular Formula : C16H16F2N4O2S
- Molecular Weight : 366.4 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, which is known for its biological activity.
- Difluoromethyl and methoxyethyl substituents that may enhance solubility and bioavailability.
- A sulfonamide group that is often associated with antibacterial properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest various pharmacological activities:
- Antimicrobial Activity : The sulfonamide group is commonly linked to antibacterial properties. Studies have shown that similar compounds exhibit effective inhibition against bacterial strains, making this compound a candidate for further antimicrobial research .
- Anticancer Properties : Research indicates that benzo[d]thiazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types .
Biochemical Studies
Research has utilized this compound to explore enzyme inhibition mechanisms. For instance:
- Enzyme Inhibition : Investigations into the inhibition of key enzymes involved in cancer proliferation have shown promising results, indicating that the compound could serve as a lead for developing new anticancer drugs .
Material Science
In addition to biological applications, compounds with similar structures have been explored for their potential in material science:
- Organic Electronics : The electronic properties of thiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of such compounds into materials can enhance their electronic characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzo[d]thiazole demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its ability to disrupt bacterial cell walls, presenting a pathway for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that similar compounds induce cell cycle arrest and apoptosis through specific signaling pathways. This suggests that the compound could be further developed into an anticancer agent targeting particular tumor types .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antimicrobial agents |
| Biochemical Research | Enzyme inhibition studies |
| Material Science | Use in OLEDs and photovoltaic materials |
Chemical Reactions Analysis
Amide Group Reactivity
The propanamide group participates in hydrolysis and nucleophilic substitution. In acidic or alkaline conditions, hydrolysis yields carboxylic acids and amines. For example:
-
Hydrolysis Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 110°C | Carboxylic Acid + Amine | ~75 |
| Base Hydrolysis | 2M NaOH, 70°C | Carboxylate Salt + Amine | ~82 |
Sulfonamide Reactivity
The 4-methoxyphenylsulfonyl group undergoes electrophilic substitution and desulfonylation:
-
Desulfonylation : Reductive cleavage using LiAlH₄ or catalytic hydrogenation :
-
Electrophilic Substitution : Nitration or halogenation at the para position relative to the sulfonyl group .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Desulfonylation | LiAlH₄, THF, reflux | Benzene Derivative | 60–70 |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-Substituted Sulfonamide | ~55 |
Benzo[d]thiazole Ring Modifications
The difluoro-substituted benzo[d]thiazole core is susceptible to:
-
Ring-Opening Reactions : Nucleophilic attack at the C2 position under basic conditions.
-
Electrophilic Aromatic Substitution : Bromination or methoxylation at activated positions (e.g., C5) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 25°C | 5-Bromo Derivative | ~48 |
| Methoxylation | NaOMe, CuI, DMF | 5-Methoxy Derivative | ~65 |
Functional Group Interconversion
The 2-methoxyethyl side chain can undergo oxidation or dealkylation:
-
Oxidation : KMnO₄ in acidic medium converts the methoxyethyl group to a carboxylic acid:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Carboxylic Acid | ~70 |
Cyclization and Condensation Reactions
The compound acts as a precursor for heterocycle synthesis. For example, reaction with hydrazine forms triazole derivatives :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Triazole Formation | Hydrazine hydrate, EtOH, reflux | 1,2,4-Triazole | 52–88 |
Catalytic Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) modify the aryl sulfonyl group :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl Sulfonamide | ~75 |
Solvent and Temperature Effects
Reaction efficiency depends on:
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions.
-
Temperature : Higher temperatures (80–120°C) accelerate amide hydrolysis but may degrade sensitive groups.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual sulfonyl and fluorine substituents differentiate it from non-sulfonyl analogs (e.g., thiadiazocin derivatives) and enhance polarity compared to triazole derivatives .
- Methoxy groups in the target compound and thiadiazocin derivative [29] may improve metabolic stability over non-methoxy analogs .
Physicochemical and Spectral Differences
Table 2: Spectral and Property Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with a nucleophilic substitution or condensation reaction involving a benzo[d]thiazole precursor and a sulfonylpropanamide derivative. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to ’s method for triazole derivatives) can promote imine formation. Monitor reaction progress via TLC, and purify the product using vacuum evaporation and recrystallization. Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and reflux duration (4–6 hours) to maximize yield .
- Key Parameters : Solvent polarity (ethanol vs. DMF), acid catalysts (e.g., acetic acid), and temperature control to avoid side reactions.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodology : Use a combination of:
- IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and aromatic protons (δ ~6.8–7.9 ppm) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- Elemental analysis : Validate C, H, N, S content (±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for cytotoxicity).
Evaluate stereochemical impacts : The (E)-configuration of the imine bond may influence target binding. Use X-ray crystallography or NOESY NMR to confirm stereochemistry .
Assess solubility : Variations in DMSO concentration or buffer pH (e.g., phosphate buffer vs. Tris-HCl) can alter bioactivity. Perform dose-response curves under controlled conditions .
Q. What strategies enhance the selectivity of this compound for specific enzymatic targets (e.g., kinases or proteases)?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify substituents on the benzo[d]thiazole core (e.g., replace 4,6-difluoro with chloro groups) or adjust the methoxyphenylsulfonyl moiety. Compare inhibitory potency against a panel of enzymes .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies on key residues (e.g., Lys68 in PKA) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- Stability testing : Expose the compound to accelerated conditions (40°C, 75% RH for 4 weeks) and monitor degradation via LC-MS. Identify hydrolytic cleavage points (e.g., sulfonamide or imine bonds) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
- Methodology :
- Nonlinear regression : Fit data to a sigmoidal curve (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values.
- Error analysis : Report SEM and perform ANOVA for multi-group comparisons (e.g., wild-type vs. mutant enzyme assays) .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Methodology :
- Knockdown/overexpression : Use siRNA or CRISPR to modulate target protein levels and assess changes in compound efficacy.
- Biochemical assays : Measure substrate phosphorylation (e.g., ELISA for p-ERK) or caspase activation (fluorometric assays) .
Comparative and Structural Studies
Q. How does the compound’s reactivity compare to analogs with different substituents (e.g., 4-methoxy vs. 4-chlorophenyl)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
